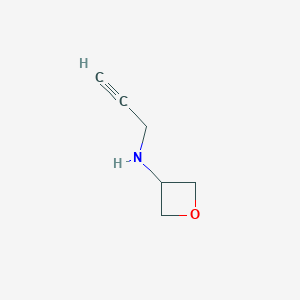

N-prop-2-ynyloxetan-3-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-prop-2-ynyloxetan-3-amine” is a small molecule organic compound. It has a CAS Number of 1343229-39-9 and a molecular weight of 111.14 . The IUPAC name for this compound is N-(2-propynyl)-3-oxetanamine .

Synthesis Analysis

Propargylamines, a class of compounds to which “N-prop-2-ynyloxetan-3-amine” belongs, are synthesized via A3 coupling of aldehyde, amines, and terminal alkynes . When the aldehyde in this multicomponent reaction is replaced by a ketone, it is called KA2 coupling . Most of the synthesis of propargylamines are metal-catalyzed .Molecular Structure Analysis

The InChI Code for “N-prop-2-ynyloxetan-3-amine” is 1S/C6H9NO/c1-2-3-7-6-4-8-5-6/h1,6-7H,3-5H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The primary amine in “N-prop-2-ynyloxetan-3-amine” can act as a nucleophile and react with a molecule of a halogenoalkane . This is due to the lone pair on the nitrogen atom and the negative charge it carries .Physical And Chemical Properties Analysis

Amines, including “N-prop-2-ynyloxetan-3-amine”, have higher boiling points than those of alkanes or ethers of similar molar mass due to their ability to engage in intermolecular hydrogen bonding . Their boiling points are lower than those of alcohols . Lower aliphatic amines are soluble in water, but solubility decreases with an increase in molecular mass .科学研究应用

Neurodegenerative Disease Treatment

N-prop-2-ynyloxetan-3-amine: derivatives have shown promise in treating neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases. Compounds like rasagiline and selegiline , which contain the propargylamine moiety, are known to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases . These compounds have neuroprotective effects, reducing oxidative stress and stabilizing mitochondrial membranes, which can be beneficial in managing symptoms and potentially slowing disease progression .

Antimicrobial Agent Development

The propargylamine structure is being explored for its potential in creating new antimicrobial agents. With the increasing incidence of microbial resistance, there is a significant need for novel drugs. Research into the synthesis of propargylamine derivatives aims to develop effective treatments against drug-resistant infections .

Synthesis of Propargylamines

Propargylamines are versatile compounds with numerous applications in pharmaceuticals and biology. Solvent-free synthetic approaches towards propargylamines, such as A3 and KA2 coupling reactions, are particularly relevant for green chemistry. These methods avoid the use of harmful solvents and are more environmentally friendly .

Cancer Treatment

Some propargylamine derivatives have been identified to possess properties that can aid in cancer treatment. For instance, pargyline has been found to enhance the inhibition of lysine-specific demethylase-1 (LSD-1) when used with chemotherapeutic agents, leading to induced senescence and growth inhibition of cancer cells .

Diabetes Management

Pargyline, a propargylamine derivative, acts as an irreversible selective MAO-B inhibitor and has been used for treating type 1 diabetes. It helps manage the cardiovascular complications associated with diabetes, showcasing the therapeutic versatility of propargylamine compounds .

Green Chemistry

The solvent-free synthesis of propargylamines represents an important advancement in green chemistry. By eliminating the need for solvents, these methods reduce environmental impact and offer a more sustainable approach to chemical synthesis, which can be applied across various fields of research .

作用机制

Target of Action

N-prop-2-ynyloxetan-3-amine, also known as N-(prop-2-yn-1-yl)oxetan-3-amine, is a propargylamine derivative . Propargylamine derivatives such as pargyline, rasagiline, and selegiline are known to target monoamine oxidase (MAO), specifically the MAO-B isoform . MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

As a propargylamine derivative, N-prop-2-ynyloxetan-3-amine likely acts as an irreversible selective MAO-B inhibitor . This means it binds to the MAO-B enzyme and inhibits its activity, preventing it from breaking down neurotransmitters such as dopamine. This results in increased levels of these neurotransmitters, which can help alleviate symptoms of neurodegenerative diseases .

Biochemical Pathways

The inhibition of MAO-B leads to an increase in the levels of certain neurotransmitters in the brain, particularly dopamine . This can have a neuroprotective effect, reducing oxidative stress and stabilizing mitochondrial membranes . The propargyl moiety of the compound is crucial for these neuroprotective effects .

Result of Action

The result of N-prop-2-ynyloxetan-3-amine’s action would be an increase in the levels of certain neurotransmitters in the brain, particularly dopamine . This can lead to reduced symptoms in neurodegenerative diseases like Parkinson’s and Alzheimer’s . Additionally, the compound may have an antiapoptotic function, useful for symptomatic and neuroprotective treatment .

属性

IUPAC Name |

N-prop-2-ynyloxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-3-7-6-4-8-5-6/h1,6-7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDGXUFFYJYSPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1COC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2849239.png)

![2-[[5-[(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2849240.png)

![2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine](/img/structure/B2849244.png)

![2-[(4-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2849246.png)

![2-(3,4-dimethoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2849247.png)

![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2849249.png)